molecular formula C19H24Cl3FN2O2 B2517267 1-(4-Chlorophenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 467236-74-4

1-(4-Chlorophenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2517267
M. Wt: 437.76
InChI Key: DTTQVBYFOOQKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-(4-Chlorophenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a derivative of benzylpiperazine, which is a class of compounds known for their potential in medical applications, such as cerebral vasodilators and selective serotonin reuptake inhibitors (SSRIs). These compounds have been studied for their ability to interact with various receptors in the brain, which can lead to different pharmacological effects .

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives often involves the reaction of substituted benzene compounds with piperazine structures under controlled conditions. For instance, the synthesis of a related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction was optimized for raw material ratio, reaction time, and temperature, resulting in a high yield of 88.5% . Although the exact synthesis of "1-(4-Chlorophenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is not detailed, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by a piperazine ring substituted with various functional groups that can significantly alter the compound's pharmacological profile. The presence of halogen atoms, such as chlorine and fluorine, in the structure can affect the compound's binding affinity to different receptors . The specific arrangement of these substituents on the benzene rings and the piperazine moiety is crucial for the compound's activity.

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, halogenated derivatives can participate in nucleophilic substitution reactions, where the halogen atom can be replaced by other nucleophiles. This type of reaction is often used in the synthesis of radiolabeled compounds for imaging purposes, as seen in the synthesis of a sigma receptor ligand where a fluorine-18 atom was introduced . The chemical reactivity of these compounds is essential for their modification and the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms can increase the lipophilicity of the compound, which may affect its absorption and distribution in the body. The formation of salts, such as hydrochlorides, is common for these compounds to improve their solubility and bioavailability. The hydrochloride salts of some piperazine derivatives have been shown to bind to the serotonin reuptake transporter, indicating their potential as SSRIs . Understanding these properties is crucial for the development of compounds with desirable pharmacokinetic profiles.

properties

IUPAC Name

1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O2.2ClH/c20-15-1-7-19(8-2-15)25-14-18(24)13-22-9-11-23(12-10-22)17-5-3-16(21)4-6-17;;/h1-8,18,24H,9-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTQVBYFOOQKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

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